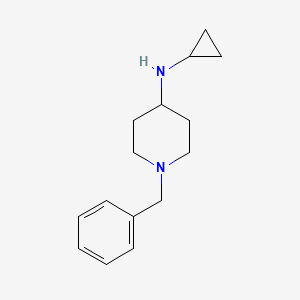

1-benzyl-N-cyclopropylpiperidin-4-amine

描述

Contextualization within Piperidine (B6355638) Chemical Space

The piperidine ring is a six-membered heterocycle containing one nitrogen atom, and it is one of the most prevalent structural motifs in pharmaceuticals and biologically active compounds. nih.govbohrium.com Piperidine derivatives are integral to the design of a wide array of therapeutic agents, including antipsychotics, opioids, and antihistamines. nih.gov The versatility of the piperidine scaffold allows for extensive functionalization at its various positions, leading to a vast and diverse chemical space. This adaptability enables chemists to fine-tune the physicochemical properties and biological activities of molecules containing this core structure. nih.gov The synthesis of piperidine derivatives can be achieved through various methods, including the hydrogenation of pyridine (B92270) precursors and intramolecular cyclization reactions. nih.govresearchgate.net

Significance of N-Benzyl Piperidine Core Structures in Chemical Research

The N-benzyl piperidine motif is a particularly significant fragment in medicinal chemistry and drug discovery. Current time information in Singapore. This structural element is frequently incorporated into drug candidates due to its inherent structural flexibility and three-dimensional nature, which can facilitate favorable interactions with biological targets. Current time information in Singapore. The benzyl (B1604629) group, in particular, can engage in cation-π interactions with proteins, a key factor in molecular recognition and binding affinity. Current time information in Singapore.

Furthermore, the N-benzyl group can influence a molecule's pharmacokinetic properties, such as its metabolic stability and solubility. guidechem.com The presence of this moiety is a common feature in numerous approved drugs and compounds currently in clinical and preclinical development. Current time information in Singapore. For instance, the N-benzylpiperidine structure is a core component of donepezil, a drug used for the treatment of Alzheimer's disease, where it plays a crucial role in inhibiting the acetylcholinesterase enzyme. nih.gov The N-benzyl group is also found in various other biologically active compounds, including those with antimicrobial and antiviral properties. vibrantpharma.combeilstein-journals.org

Current Research Landscape and Academic Interest in 1-benzyl-N-cyclopropylpiperidin-4-amine

Direct and extensive research specifically focused on this compound is not widely available in published academic literature. The compound is primarily listed in the catalogs of chemical suppliers, indicating its availability for research purposes. guidechem.comvibrantpharma.comazurewebsites.netazurewebsites.netbldpharm.com

However, academic interest in this compound can be inferred from the broader research context of related molecules. For example, the closely related compound, 1-benzyl-N-phenylpiperidin-4-amine, has been identified as a related compound to the synthetic opioid fentanyl, suggesting potential areas of interest in pharmacology and toxicology for N-substituted piperidine-4-amines. ontosight.ai

Research into similar structures, such as 4-amino-1-benzylpiperidine, has explored their use as building blocks in the synthesis of more complex molecules with potential therapeutic applications, including as anti-Alzheimer's agents. nih.gov The synthetic routes to N-substituted piperidones, which are precursors to compounds like this compound, are well-established, often involving reactions such as the Dieckmann condensation. chemicalbook.com The exploration of piperidine derivatives continues to be an active area of research, with ongoing efforts to develop novel synthetic methods and to investigate the biological activities of new compounds within this chemical space. nih.govbeilstein-journals.orgorganic-chemistry.org

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-N-cyclopropylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-4-13(5-3-1)12-17-10-8-15(9-11-17)16-14-6-7-14/h1-5,14-16H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARBAAKWXMLSOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370743 | |

| Record name | 1-benzyl-N-cyclopropylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387358-47-6 | |

| Record name | 1-benzyl-N-cyclopropylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-N-cyclopropylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Piperidine (B6355638) Ring Formation

The synthesis of the piperidine scaffold is a foundational step in accessing a vast array of derivatives, including the precursor to 1-benzyl-N-cyclopropylpiperidin-4-amine. Various classical and modern synthetic methods are employed to construct this key heterocyclic system.

Reductive Amination Approaches to Piperidine Derivatives

Reductive amination is a highly versatile and widely used method for the formation of amines, including the synthesis of piperidine rings from dicarbonyl compounds. This approach involves the reaction of a dialdehyde (B1249045) or diketone with a primary amine or ammonia, followed by the reduction of the resulting cyclic imine or enamine intermediates. The process can be performed in a stepwise or a one-pot fashion. chim.it

In the context of synthesizing precursors to the title compound, a double reductive amination (DRA) of a suitable 1,5-dicarbonyl compound with benzylamine (B48309) could theoretically be employed to form the N-benzylpiperidine core directly. chim.it The reaction typically utilizes reducing agents that are selective for the imine over the carbonyl group, such as sodium cyanoborohydride (NaBH₃CN), especially when the reaction is performed as a one-pot procedure. chim.itpearson.com The choice of amine source is critical as it guarantees the versatility of this method. chim.it

While this method is powerful for creating the piperidine skeleton, it is also a cornerstone technique for functionalizing a pre-formed piperidone. For instance, the final step in the most common synthesis of this compound involves the reductive amination of 1-benzyl-4-piperidone with cyclopropylamine (B47189). longdom.orgresearchgate.net This key transformation typically involves condensing the ketone with cyclopropylamine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Table 1: Reductive Amination for Cyclopropyl (B3062369) Moiety Introduction

| Starting Material | Reagent | Reducing Agent | Product | Ref |

|---|

Annulation Reactions in Piperidine Synthesis

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, provide another strategic route to substituted piperidines. These reactions can construct the piperidine ring in a single or a few steps by combining multiple components. For example, [4+2] annulation reactions of imines with allenes have been developed as a method to furnish highly functionalized piperidine derivatives.

Intramolecular Cyclization Methods for N-Heterocycles

Intramolecular cyclization is a key strategy for forming heterocyclic rings, and it is central to one of the most common syntheses of 1-benzyl-4-piperidone, a critical precursor to the title compound. The Dieckmann condensation, an intramolecular base-catalyzed cyclization of a diester to form a β-keto ester, is a classic example of this approach. chemicalbook.comresearchgate.net

The synthesis commences with a Michael addition of benzylamine to two equivalents of methyl acrylate (B77674), forming the intermediate N,N-bis(β-propionate methyl ester)benzylamine. This diester is then subjected to Dieckmann condensation. chemicalbook.com The reaction is typically promoted by a strong base, such as sodium methoxide (B1231860) (formed in situ from metallic sodium and methanol) in an inert solvent like toluene. chemicalbook.comgoogle.com The base facilitates the formation of an enolate anion, which then attacks the second ester group intramolecularly to form the cyclic β-keto ester. The subsequent hydrolysis and decarboxylation of this intermediate, usually by heating under acidic conditions (e.g., with hydrochloric acid), yields the target 1-benzyl-4-piperidone. chemicalbook.com

Table 2: Synthesis of 1-Benzyl-4-piperidone via Dieckmann Condensation

| Step | Starting Materials | Reagents & Conditions | Intermediate/Product | Yield | Ref |

|---|---|---|---|---|---|

| 1. Michael Addition | Benzylamine, Methyl Acrylate | Microwave radiation (110-120 W, 50-55°C, 80 min) | N,N-bis(β-propionate methyl ester)benzylamine | - | guidechem.com |

| 2. Dieckmann Condensation | N,N-bis(β-propionate methyl ester)benzylamine | Metallic Sodium, Methanol, Toluene, Reflux | Cyclic β-keto ester | - | chemicalbook.com |

Multicomponent Reactions for Substituted Piperidines

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov These reactions are powerful tools for generating molecular diversity and have been applied to the synthesis of complex piperidine structures. acs.org

The Ugi four-component reaction (Ugi-4CR), for example, can be used to generate 1,4,4-trisubstituted piperidine derivatives in a single step from an amine, a ketone, a carboxylic acid, and an isocyanide. nih.gov By starting with an N-substituted 4-piperidone (B1582916) (such as 1-benzyl-4-piperidone), a primary amine, a carboxylic acid, and an isocyanide, one can rapidly assemble a library of highly substituted piperidines. nih.gov This strategy highlights the efficiency of MCRs in creating complex scaffolds from simple, commercially available building blocks. researchgate.net

Approaches for N-Benzylation and Cyclopropyl Moiety Introduction

Once the piperidine ring is formed, or if starting from a pre-existing piperidine derivative, the subsequent introduction of the N-benzyl and N-cyclopropyl groups is required to complete the synthesis of this compound. These transformations typically rely on standard amine functionalization reactions.

Alkylation Reactions for N-Benzyl Group Incorporation

The N-benzyl group is commonly introduced via direct alkylation of a secondary amine with a benzyl (B1604629) halide or through reductive amination with benzaldehyde (B42025). Direct N-alkylation is a straightforward nucleophilic substitution reaction. researchgate.net

For instance, starting with a pre-formed 4-aminopiperidine (B84694) derivative, the nitrogen on the piperidine ring can be benzylated by reacting it with benzyl bromide or benzyl chloride. researchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of base and solvent is crucial to optimize the reaction and minimize side products, such as over-alkylation leading to quaternary ammonium (B1175870) salts. chemicalforums.com

Table 3: Typical Conditions for N-Benzylation of Piperidines

| Piperidine Substrate | Alkylating Agent | Base | Solvent | Conditions | Ref |

|---|---|---|---|---|---|

| 4-Piperidone monohydrate hydrochloride | Benzyl bromide | Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | 65°C, 14 h | chemicalbook.com |

| General Piperidine | Alkyl bromide/iodide | Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | Room Temperature | researchgate.net |

Alternatively, the benzyl group can be installed via reductive amination, where the piperidine nitrogen reacts with benzaldehyde to form an iminium ion, which is subsequently reduced by a hydride reagent like sodium cyanoborohydride (NaBH₃CN) to yield the N-benzylpiperidine. pearson.com This method is often preferred due to its milder conditions and high selectivity.

Synthesis of Key Precursors (e.g., 1-Benzyl-4-piperidone)

A crucial precursor for the synthesis of this compound is 1-benzyl-4-piperidone. This intermediate is commonly used as a building block in the synthesis of various medicinal compounds. nih.gov Several synthetic routes to 1-benzyl-4-piperidone have been established.

One prevalent method involves a sequence of 1,4-addition, Dieckmann condensation, and subsequent hydrolysis and decarboxylation reactions, using benzylamine and methyl acrylate as starting materials. chemicalbook.com In a typical procedure, N,N-bis(β-propionate methyl ester) benzylamine is cyclized in the presence of sodium metal in toluene. The resulting intermediate is then hydrolyzed and decarboxylated using hydrochloric acid. Neutralization and extraction yield 1-benzyl-4-piperidone as a light yellow oily liquid, with reported yields around 78.4%. chemicalbook.com

Another common and efficient approach is the direct N-alkylation of 4-piperidone. chemicalbook.com In this method, 4-piperidone monohydrate hydrochloride is treated with benzyl bromide in the presence of a base, such as anhydrous potassium carbonate, in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated, typically at 65 °C for several hours, to afford 1-benzyl-4-piperidone. This method has been reported to produce the desired product in high yields, up to 89.28%. chemicalbook.com The benzyl group is often chosen as it serves as a convenient protecting group for the secondary amine of the piperidine ring. researchgate.net

The resulting 1-benzyl-4-piperidone is a versatile intermediate that can undergo various further reactions, such as the Shapiro reaction to form alkenylsilane reagents for cross-coupling chemistry or condensation reactions to synthesize new derivatives. nih.govresearchgate.net

Introduction of the N-Cyclopropyl Moiety

The synthesis of the target compound, this compound, from its key precursor 1-benzyl-4-piperidone is most commonly achieved through reductive amination. This is a widely used and effective method for forming C-N bonds. mdpi.com

The process involves the reaction of the ketone (1-benzyl-4-piperidone) with cyclopropylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation. Sodium triacetoxyborohydride (B8407120) is a particularly effective reagent for this purpose, as demonstrated in the synthesis of a library of 4-aminopiperidines from N-substituted 4-piperidone derivatives. mdpi.com Other reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation can also be utilized. longdom.org

The general reaction scheme is as follows: 1-benzyl-4-piperidone is condensed with cyclopropylamine, often in the presence of a Lewis acid like TiCl₄ or under conditions that facilitate imine formation. researchgate.net The resulting iminium ion is then immediately reduced by a hydride source, such as NaBH₄ or NaBH₃(OAc), to yield this compound. mdpi.comresearchgate.net This one-pot procedure is highly efficient for preparing a wide range of 4-aminopiperidine derivatives.

Derivatization and Analog Synthesis of this compound

The structure of this compound offers multiple points for chemical modification, allowing for the synthesis of a diverse library of analogues. These modifications can be made at the piperidine nitrogen, the 4-position amino group, or by introducing stereocenters into the piperidine ring.

Variations on the N-Substituent of the Piperidine Ring

The N-benzyl group on the piperidine ring can be viewed as both a functional component and a protecting group that can be replaced to generate novel analogues. researchgate.net Catalytic N-debenzylation is a standard procedure to remove the benzyl group, typically through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. researchgate.net This process yields the secondary piperidine, N-cyclopropylpiperidin-4-amine, which serves as a versatile intermediate for further derivatization.

Once the benzyl group is removed, the piperidine nitrogen can be functionalized with a wide array of substituents through N-alkylation or N-acylation reactions. This allows for systematic variation of the steric and electronic properties of the molecule. For example, various N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized with substituents including:

Benzoyl

Adamantanoyl

Cyclohexanoyl

Cyclohexylacetyl

Diphenylacetyl

2-Propylpentanoyl nih.gov

These modifications are typically achieved by reacting the secondary piperidine with the corresponding acyl chloride or alkyl halide under basic conditions.

Modifications at the 4-position of the Piperidine Ring

The secondary amine at the 4-position (the N-cyclopropylamino group) is another key site for derivatization. This group can undergo acylation, alkylation, or be incorporated into more complex structures.

For instance, acylation with various acid chlorides or anhydrides can produce a range of amide derivatives. A notable example from related fentanyl chemistry involves the acylation of a 4-anilino-piperidine with propionyl chloride to form the corresponding propanamide. researchgate.net A similar strategy could be applied to this compound.

Furthermore, the 4-amino group can be a component in multicomponent reactions, such as the Ugi four-component reaction. This reaction allows for the one-step synthesis of highly substituted piperidine derivatives by combining a ketone (like 1-benzyl-4-piperidone), an amine, an isocyanide, and a carboxylic acid. ub.edu This approach enables the introduction of significant structural diversity at the 4-position of the piperidine ring.

Stereoselective Synthesis of Analogues

The synthesis of specific stereoisomers of piperidine analogues is crucial as the biological activity of chiral molecules is often dependent on their absolute configuration. Several stereoselective methods can be applied to the synthesis of analogues of this compound.

One approach involves the use of enzyme cascades. For example, combinations of galactose oxidase (GOase) and imine reductase (IRED) enzymes have been used for the stereoselective synthesis of chiral 3-aminopiperidines from amino alcohol precursors. rsc.org Such biocatalytic methods offer high enantiopurity under mild reaction conditions.

Another strategy is the use of metal-catalyzed asymmetric synthesis. Gold-catalyzed cyclization of N-homopropargyl amides has been developed as a highly modular and diastereoselective method to produce substituted piperidin-4-ols. nih.gov These intermediates could then be converted to the corresponding chiral 4-amino derivatives. Asymmetric hydrogenation of pyridine (B92270) or piperidinone precursors using chiral catalysts (e.g., ruthenium or rhodium complexes) is another powerful technique for establishing stereocenters on the piperidine ring. nih.gov These methods provide access to enantiomerically enriched piperidine cores that can be elaborated into specific stereoisomers of the target analogues.

Structure Activity Relationship Sar Studies of 1 Benzyl N Cyclopropylpiperidin 4 Amine and Its Analogues

Methodological Frameworks for SAR Elucidation

The investigation of SAR for compounds like 1-benzyl-N-cyclopropylpiperidin-4-amine relies on a combination of synthetic chemistry and advanced computational modeling. These methodological frameworks provide the tools to rationally design new analogues and to quantify the relationship between chemical structure and biological function.

Rational Design and Analogue Synthesis in SAR Investigations

Rational drug design is a cornerstone of modern medicinal chemistry, guiding the synthesis of new molecules with improved biological profiles. nih.gov For a parent compound such as this compound, SAR exploration begins with the systematic synthesis of analogues. thieme-connect.com This process involves modifying specific parts of the molecule, including the N-benzyl group, the piperidine (B6355638) ring, and the N-cyclopropyl moiety, to probe their respective contributions to target binding and activity. researchgate.netnih.gov

For instance, introducing substituents at various positions on the piperidine ring can enhance properties like aqueous solubility or biological potency. thieme-connect.com The goal is to create a library of related compounds where discrete structural changes can be directly correlated with observed effects on a biological target, thereby building a detailed map of the pharmacophore. nih.gov This iterative cycle of design, synthesis, and biological evaluation is fundamental to optimizing lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov In the context of this compound analogues, 2D- and 3D-QSAR models are developed to predict the activity of novel derivatives. rsc.org These models use physicochemical descriptors such as hydrophobicity (π), electronic properties (Hammett σ), and steric parameters (molar refractivity) as predictor variables. nih.gov

The Hansch analysis, a classic QSAR approach, has been used to explore the importance of lipophilicity and electron-donating substituents for the binding affinity of 3-(4-benzylpiperidin-1-yl)propylamine congeners. nih.gov By generating statistically significant models, QSAR can offer valuable insights into the structural requirements for optimal activity and guide the design of more potent compounds. researchgate.net

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that provides a three-dimensional map of the steric and electrostatic fields around a molecule, correlating them with biological activity. ijpsonline.comgoogle.com This method assumes that a ligand's interaction with its target is primarily non-covalent and that changes in binding affinity correlate with changes in the shape and electronic character of the molecules. ijpsonline.com

For series of N-benzylpiperidine derivatives, CoMFA models have been developed that show a strong correlation between inhibitory activity and the steric and electronic factors of the compounds. nih.gov The analysis generates contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. acs.orgnih.gov These visual representations are invaluable for understanding the binding mode of ligands and for designing new analogues with enhanced affinity and selectivity. acs.org The predictive ability of a CoMFA model is often validated using an external test set of compounds. nih.gov

Influence of the N-Benzyl Moiety on Ligand-Target Interactions

The N-benzyl group is a critical component of the this compound pharmacophore, playing a significant role in its interaction with biological targets. researchgate.netnih.govajchem-a.com This moiety can engage in various non-covalent interactions, including hydrophobic and cation-π interactions, which are crucial for anchoring the ligand in the binding pocket of a receptor or enzyme. researchgate.net The strategic placement and substitution of the benzyl (B1604629) group are well-established approaches in the synthesis of new active agents. nih.gov

Substituent Effects on the Benzyl Ring and Aromatic Interactions

Modifying the electronic properties of the benzyl ring through the introduction of various substituents can profoundly impact binding affinity and functional activity. nih.gov SAR studies on related N-benzylpiperidine and N-benzyl phenethylamine (B48288) analogues have demonstrated that both the type and position of substituents are pivotal. nih.govajchem-a.com

For example, electron-donating or electron-withdrawing groups can alter the π-electron density of the aromatic ring, thereby modulating π-π stacking or cation-π interactions with the target protein. researchgate.netnih.gov In some series, introducing fluorine atoms to the benzyl ring has been shown to be highly beneficial for potency. unisi.it Conversely, replacing the phenyl ring with other heterocyclic systems can lead to significant changes in activity, highlighting the specific nature of the aromatic interactions required for binding. acs.org The effects of these substitutions are often complex and can influence selectivity between different biological targets. nih.gov

Below is a table summarizing common substituent effects on the benzyl ring of N-benzylpiperidine analogues as reported in various SAR studies.

| Substituent Type | Position | General Effect on Activity | Rationale |

| Electron-Withdrawing (e.g., -F, -Cl, -CF3) | Para (4-position) | Often increases potency. nih.govunisi.it | Can enhance electrostatic interactions or improve metabolic stability. |

| Electron-Donating (e.g., -CH3, -OCH3) | Para (4-position) | Variable; can increase or decrease potency depending on the target. ajchem-a.comnih.gov | Alters electron density of the ring, affecting π-π or cation-π interactions. |

| Bulky Groups (e.g., -phenyl) | Para (4-position) | Often reduces potency. unisi.it | May cause steric hindrance within the binding pocket. |

| Hydrogen Bond Acceptors (e.g., -F) | Ortho (2-position) | Can decrease affinity. nih.gov | May diminish hydrogen bond acceptor capability or induce unfavorable conformations. |

Conformational Preferences and Spatial Orientation of the Benzyl Group

The three-dimensional orientation of the N-benzyl group relative to the piperidine ring is a critical determinant of biological activity. The conformational flexibility of the bond connecting the benzyl group to the piperidine nitrogen allows the aromatic ring to adopt various spatial arrangements to optimize its fit within a binding site. acs.org

Theoretical studies on related N-phenyl and N-acyl piperidines show that substituents on the piperidine ring can dictate a preference for either an axial or equatorial orientation of the N-substituent. nih.govacs.org This preference is governed by a delicate balance of steric and electronic effects. The specific conformation adopted by the N-benzyl group influences how it presents its aromatic face for interactions with the target. Quantum Theory of Atoms in Molecules (QTAIM) analysis on benzyl derivatives suggests that preferred conformations are often those that minimize steric repulsion between atoms on the ring and the substituent. researchgate.net Understanding these conformational preferences is essential for designing rigid analogues or conformationally constrained molecules that lock the benzyl group in its bioactive orientation, potentially leading to significant gains in potency and selectivity.

Role of the N-Cyclopropyl Group in Biological Interactions

The N-cyclopropyl group is a key substituent that significantly influences the biological activity of this compound. Its unique steric and electronic properties play a crucial role in the molecule's interaction with biological targets.

The cyclopropyl (B3062369) ring, a three-membered carbocycle, imparts significant conformational rigidity to the N-substituent. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. acs.org The compact nature of the cyclopropyl group also introduces a specific steric profile that can influence binding selectivity. Its three-dimensional shape can be critical for fitting into specific pockets within a receptor binding site.

From an electronic standpoint, the cyclopropyl group is known to possess a degree of π-character in its C-C bonds, which are shorter and stronger than those in alkanes. acs.org This feature can modulate the electronic environment of the neighboring nitrogen atom, thereby affecting its basicity and hydrogen bonding capacity. The introduction of a cyclopropyl group can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism. acs.org

The presence of an N-cyclopropyl group can have a profound impact on the affinity and selectivity of a ligand for its biological target. In a study of bivalent ligands targeting the dopamine (B1211576) D3 receptor, the incorporation of a trans-cyclopropylmethyl linker was instrumental in delineating the SAR associated with allosterism and achieving selectivity. nih.gov Similarly, N-cyclopropylmethyl derivatives of normorphinone analogues have been shown to exhibit high affinity for opioid receptors, with their analgesic actions mediated through the activation of kappa-receptors. nih.gov For imidazodiazepines, the presence of an R1 cyclopropyl group that improved kappa-opioid receptor (KOR) affinity significantly reduced benzodiazepine (B76468) receptor (BZR) affinity, highlighting its role in conferring selectivity. mdpi.com

In the context of this compound analogues, a study on their antifungal activity revealed that the size of the N-cycloalkyl substituent at the 4-amino position is a critical determinant of activity. While the specific cyclopropyl analogue was not detailed, the study of a series of N-cycloalkyl derivatives (from cyclobutyl to cyclododecyl) demonstrated a clear SAR trend.

| Compound | N-Substituent at 4-amino position | Antifungal Activity (MIC in µg/mL) |

|---|---|---|

| Analog 1 | Cyclobutyl | > 64 |

| Analog 2 | Cyclopentyl | > 64 |

| Analog 3 | Cyclohexyl | > 64 |

| Analog 4 | Cycloheptyl | > 64 |

| Analog 5 | Cyclooctyl | 16 |

| Analog 6 | Cyclododecyl | 4 |

The data indicates that smaller cycloalkyl groups, such as cyclobutyl and cyclopentyl, are detrimental to antifungal activity in this scaffold. A significant increase in potency is observed with larger cycloalkyl rings, with the cyclododecyl analogue showing the highest activity. This suggests that a larger, more lipophilic substituent at this position is favorable for this particular biological response. While the N-cyclopropyl analogue was not tested, this trend implies that the small size of the cyclopropyl ring might not be optimal for this specific antifungal activity.

Significance of the Piperidine Core Structure

The piperidine ring serves as a fundamental scaffold in a vast array of biologically active molecules. Its conformational flexibility and the basicity of its nitrogen atom are key determinants of its role in molecular recognition.

The substitution pattern on the piperidine ring is crucial for defining the biological activity and selectivity of its derivatives. The chair conformation is the most stable for the piperidine ring, and substituents can adopt either an axial or equatorial position. acs.orgrsc.org The orientation of these substituents can significantly impact how the molecule interacts with its target. For instance, in a series of N-benzylpiperidine analogues, the presence of an electron-withdrawing group in the C(4)-position of the N-benzyl group was found to be beneficial for binding to the dopamine transporter. nih.gov

Stereochemistry plays a vital role in the biological activity of piperidine-containing compounds. The synthesis of stereochemically defined 2-substituted 4-aminopiperidines has been a key focus in developing novel therapeutic agents. nih.gov The specific stereoisomer can exhibit vastly different potency and selectivity due to the precise three-dimensional arrangement of atoms required for optimal receptor interaction.

The nitrogen atom of the piperidine ring is typically basic, with a pKa of its conjugate acid around 10-11. This basicity allows it to be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This positive charge is often a critical feature for interaction with biological targets, frequently forming ionic bonds or hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in a receptor's binding site.

The degree of protonation, which is dependent on the local pH and the pKa of the nitrogen, can significantly influence a compound's properties, including its solubility, membrane permeability, and binding affinity. In a study of sigma receptor ligands, the protonated amine of the piperidine/piperazine (B1678402) ring was identified as a relevant pharmacophoric element for receptor interaction. nih.gov Computational studies of piperidine have provided precise determinations of the conformational stability and cationic structure, which are crucial for understanding its behavior in biological systems. rsc.org The pKa of the piperidine nitrogen can be modulated by the electronic effects of its substituents. For example, the benzyl group at the 1-position of this compound will influence the electron density on the nitrogen and thus its basicity.

Correlation of Structural Features with Specific Biological Responses

For instance, in the context of antifungal activity, a clear SAR was established for a series of 1-benzyl-N-cycloalkylpiperidin-4-amines. The study revealed that a combination of a benzyl group at the piperidine nitrogen and a large N-alkyl or N-cycloalkyl substituent at the 4-amino position is most beneficial for enhancing antifungal activity. Specifically, N-dodecyl and N-cyclododecyl analogues were identified as promising candidates. This suggests that for this particular biological target, a significant lipophilic character at the 4-amino position is a key driver of potency. The 1-benzyl group also appears to be a favorable substituent, as analogues with this feature consistently demonstrated activity when paired with an appropriate 4-amino substituent.

While direct and comprehensive SAR data for this compound across a range of biological targets is not extensively available in the public domain, the principles derived from analogous series provide a strong foundation for predicting its potential interactions. The rigid and compact nature of the N-cyclopropyl group, combined with the established importance of the 1-benzylpiperidine (B1218667) scaffold, suggests that this compound could exhibit interesting and potentially selective biological activities. Further detailed biological evaluation of this specific compound is warranted to fully elucidate its pharmacological profile.

Pharmacological Investigations and Receptor Interactions of 1 Benzyl N Cyclopropylpiperidin 4 Amine Analogues

Ligand-Receptor Binding Profiling

The interaction of 1-benzylpiperidine (B1218667) analogues with a range of biological targets has been characterized through comprehensive ligand-receptor binding and enzyme inhibition assays. These studies have revealed a complex pharmacological profile, with notable affinities for sigma receptors, monoamine transporters, and cholinesterase enzymes, alongside interactions with other critical cellular components.

Analogues of 1-benzylpiperidine have demonstrated significant binding affinities for both sigma-1 (σ1R) and sigma-2 (σ2R) receptors. For instance, a series of N-benzylpiperazine derivatives, which share structural similarities with the benzylpiperidine scaffold, have shown high affinity for σ1R. One such derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, exhibited a high affinity for the σ1 receptor with a Ki value of 1.6 nM and a significant selectivity over the σ2R (Ki σ2/Ki σ1 = 886). nih.gov Another study on 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles identified a ligand with a Ki value of 1.45 ± 0.43 nM for the human σ1 receptor. nih.gov The length of the linker between the 1-benzylpiperidine moiety and other parts of the molecule has been shown to be a crucial determinant of σ1R affinity, with longer linkers generally leading to increased affinity. nih.gov

In another study, the benzyl (B1604629) derivative 12a (AD353) demonstrated sub-nanomolar affinity for S1R (Sigma-1 receptor) and complete selectivity over the S2R subtype. unict.it The replacement of a piperazine (B1678402) ring with an N-methyl piperidine (B6355638) yielded derivatives with strong to moderate affinity for S1R, with Ki values ranging from 0.54 to 108 nM. unict.it

Table 1: Sigma (σ) Receptor Subtype Interactions of 1-benzylpiperidine Analogues

| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1417.6 | 886 |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 ± 0.43 | - | - |

| Benzyl derivative 12a (AD353) | <1 | >1000 | >1000 |

Note: The data presented is for analogues of 1-benzyl-N-cyclopropylpiperidin-4-amine.

The 4-benzylpiperidine (B145979) scaffold has been investigated for its interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). Research has shown that 4-benzylpiperidine itself acts as a monoamine releasing agent with a preference for dopamine and norepinephrine over serotonin. wikipedia.org It has EC50 values of 109 nM for dopamine release, 41.4 nM for norepinephrine release, and 5,246 nM for serotonin release. wikipedia.org

A study of 1-benzylpiperidine and 1-benzoylpiperidine (B189436) derivatives as potential dual-target inhibitors for Alzheimer's disease evaluated their affinity for the human serotonin transporter (h-SERT). mdpi.comnih.gov Some of these compounds displayed competitive binding affinity for h-SERT. mdpi.comnih.gov Interestingly, structural features that favored SERT binding were found to be distinct from those that optimized acetylcholinesterase inhibition. mdpi.com

A number of studies have focused on the potential of 1-benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in the regulation of cholinergic neurotransmission. A series of hybrid molecules combining (α)-lipoic acid and 4-amino-1-benzyl piperidines were synthesized and evaluated for their cholinesterase inhibitory activities. koreascience.kr One of the hybrid compounds demonstrated effective inhibition of both AChE (IC50 = 1.75 ± 0.30 µM) and BuChE (IC50 = 5.61 ± 1.25 µM). koreascience.kr

In a separate investigation, a series of 1,3-dimethylbenzimidazolinone derivatives linked to benzylpiperidine were designed as cholinesterase inhibitors. nih.gov Two compounds from this series, 15b and 15j, showed submicromolar IC50 values for AChE (0.39 ± 0.11 µM for 15b) and BuChE (0.16 ± 0.04 µM for 15j), respectively. nih.gov Another study on 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives identified a compound with an ortho chlorine moiety that exhibited the highest potency in the series with an IC50 of 0.91 ± 0.045 μM for AChE. semanticscholar.org

Table 2: Cholinesterase Enzyme Inhibition by 1-benzylpiperidine Analogues

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| (α)-lipoic acid and 4-amino-1-benzyl piperidine hybrid | 1.75 ± 0.30 | 5.61 ± 1.25 |

| 1,3-dimethylbenzimidazolinone derivative (15b) | 0.39 ± 0.11 | - |

| 1,3-dimethylbenzimidazolinone derivative (15j) | - | 0.16 ± 0.04 |

Note: The data presented is for analogues of this compound.

Research into the broader biological activity of benzylpiperidine analogues has revealed interactions with other important cellular targets.

Topoisomerase I and II: While direct studies on this compound are lacking, bisdioxopiperazines, which contain a piperazine ring, have been shown to inhibit DNA topoisomerase II. nih.gov These compounds act as inhibitors of the enzyme's activity without stabilizing the covalent enzyme-DNA intermediate. nih.gov

USP1/UAF1 Deubiquitinase: There is no direct evidence of this compound interacting with the USP1/UAF1 deubiquitinase complex.

Urease: A variety of piperidine derivatives have been synthesized and evaluated as urease inhibitors, showing a range of inhibitory activity with IC50 values from 31.97 to 254 µM. nih.gov The inhibitory effect was found to be influenced by the nature of the substituents on the nitrogen atom. nih.gov

Molecular Mechanisms of Action

Understanding the molecular mechanisms through which these analogues exert their effects is crucial for their development as therapeutic agents.

Kinetic studies have been performed to elucidate the mechanism of cholinesterase inhibition by benzylpiperidine analogues. For the hybrid of (α)-lipoic acid and 4-amino-1-benzyl piperidine, the inhibition was found to be of a mixed type for AChE and noncompetitive for BuChE. koreascience.kr In the case of the 1,3-dimethylbenzimidazolinone derivatives 15b and 15j, kinetic and molecular modeling studies revealed a competitive mode of inhibition for both AChE and BuChE. nih.govnih.gov Lineweaver-Burk plots showed that while the Vmax remained constant, the Km increased with increasing inhibitor concentration, a characteristic of competitive inhibition. nih.gov Molecular docking studies of compound 15b indicated that the N-benzylpiperidine moiety interacts with Trp86 in the catalytic active site (CAS) of AChE. nih.gov

Receptor Selectivity and Functional Agonism/Antagonism

There is no available data from radioligand binding assays or functional studies to characterize the binding affinity, selectivity, or efficacy (agonist, antagonist, or inverse agonist activity) of this compound at various receptors.

Modulation of Intracellular Signaling Pathways (e.g., JNK/p38MAPK-MK2, NF-κB, Apoptosis Induction)

Information regarding the effects of this compound on intracellular signaling cascades, including the JNK/p38 MAPK-MK2 pathway, NF-κB activation, or the induction of apoptosis, could not be found.

Pharmacophore Modeling and Design Principles

No pharmacophore models have been published that specifically include or were developed based on the structure of this compound. Therefore, the key chemical features and spatial arrangements contributing to its hypothetical biological activity remain undefined.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of 1-benzyl-N-cyclopropylpiperidin-4-amine and for identifying the key interactions that stabilize the ligand-protein complex.

Molecular docking simulations of compounds structurally similar to this compound, particularly those with an N-benzylpiperidine scaffold, have been performed to elucidate their binding mechanisms with various protein targets, including G-protein coupled receptors (GPCRs) and enzymes. These studies suggest that the binding of this class of compounds is typically governed by a combination of hydrophobic interactions, hydrogen bonding, and pi-stacking.

The N-benzyl group is often involved in hydrophobic and aromatic interactions within the binding pocket. The piperidine (B6355638) ring can adopt different conformations, such as a chair or twist-boat form, to fit optimally into the binding site. The secondary amine is a potential hydrogen bond donor, while the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor. The cyclopropyl (B3062369) group can also contribute to binding through hydrophobic interactions.

A representative summary of potential ligand-protein interactions for this compound, based on studies of analogous compounds, is presented in the table below.

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues on Protein |

| Hydrogen Bond | Secondary Amine (Donor) | Aspartate, Glutamate, Serine |

| Hydrogen Bond | Piperidine Nitrogen (Acceptor) | Serine, Threonine, Tyrosine |

| Hydrophobic | Benzyl (B1604629) Group, Cyclopropyl Group | Leucine, Isoleucine, Valine, Alanine |

| Pi-Stacking | Benzyl Group | Phenylalanine, Tyrosine, Tryptophan |

| Cation-Pi | Protonated Piperidine Nitrogen | Phenylalanine, Tyrosine, Tryptophan |

The identification and characterization of binding sites are critical for understanding the function of a protein and for designing selective ligands. For ligands like this compound, the binding sites on their target proteins are often well-defined pockets or grooves on the protein surface. These sites are typically lined with a combination of hydrophobic and polar amino acid residues that complement the chemical features of the ligand.

Studies on related piperidine derivatives show that their binding sites are often located at the interface of protein subunits or in deep clefts that are accessible from the solvent. The characterization of these sites involves analyzing their size, shape, and electrostatic potential to understand the factors that determine ligand binding and selectivity. The presence of both hydrophobic and hydrogen-bonding features in this compound allows it to interact favorably with such binding sites.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed to predict the biological activity of new or untested compounds based on their chemical structure. For piperidine derivatives, QSAR studies have been successfully used to predict their activity as, for example, CCR5 antagonists. nih.govtandfonline.com These models are typically built using a training set of compounds with known activities and then validated using an external test set.

The development of a predictive QSAR model for this compound and its analogs would involve synthesizing a series of related compounds and measuring their biological activity. The resulting data would then be used to build a mathematical model that correlates the structural features of the compounds with their activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.govnih.gov

The foundation of any QSAR model is the set of molecular descriptors used to represent the chemical structure of the compounds. nih.gov These descriptors can be classified into several categories, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. ucsb.edu

For a molecule like this compound, a wide range of descriptors can be calculated. The selection of the most relevant descriptors is a critical step in building a robust and predictive QSAR model. This is often achieved using statistical methods like genetic algorithms or multiple linear regression to identify the subset of descriptors that best correlates with the biological activity. nih.govresearchgate.net

Below is a table of representative molecular descriptors that could be relevant for QSAR studies of this compound and its analogs.

| Descriptor Class | Example Descriptors | Description |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic properties derived from the molecular formula. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe the atomic connectivity in the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D properties related to the molecule's shape and size. |

| Electrostatic | Partial Charges, Dipole Moment | Describe the electronic distribution in the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Relates to the lipophilicity of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies | Derived from quantum mechanical calculations, related to reactivity. ucsb.edu |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformational changes, flexibility, and stability of this compound and its complex with a biological target. researchopenworld.com

By simulating the behavior of the ligand-protein complex in a realistic environment (e.g., in water), MD simulations can reveal how the ligand and protein adapt to each other upon binding. nih.gov This can help to refine the binding poses obtained from molecular docking and to identify key interactions that are maintained over time. MD simulations can also be used to calculate the binding free energy of a ligand, providing a more accurate estimate of its binding affinity than docking scores alone. nih.gov For a flexible molecule like this compound, MD simulations are particularly useful for exploring its different conformations and understanding how its flexibility influences its binding to a target protein. researchgate.netrsc.org

Conformational Analysis and Ligand Flexibility

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this analysis is crucial for understanding its flexibility and the preferred shapes it adopts.

The piperidine ring typically exists in a chair conformation to minimize steric strain. However, the presence of bulky substituents—the benzyl group on the nitrogen atom and the cyclopropylamine (B47189) group at the 4-position—influences the equilibrium between different chair, boat, or twist-boat conformations. Computational methods, such as molecular mechanics or Density Functional Theory (DFT), can be used to calculate the potential energy surface of the molecule. This allows for the identification of low-energy, stable conformers and the energy barriers between them.

Key aspects to investigate would include:

Orientation of Substituents: Determining whether the benzyl and cyclopropylamine groups prefer to occupy axial or equatorial positions on the piperidine ring. The large benzyl group is expected to strongly favor an equatorial position to avoid steric clashes.

Table 1: Representative Data from a Hypothetical Conformational Analysis (Note: The following data is illustrative of what a computational study would yield, as specific data for this compound is not publicly available.)

| Conformer | Substituent Orientation (Benzyl/Cyclopropylamine) | Relative Energy (kcal/mol) | Population (%) |

| 1 | Equatorial / Equatorial | 0.00 | [Data Not Available] |

| 2 | Equatorial / Axial | [Data Not Available] | [Data Not Available] |

| 3 | Axial / Equatorial | [Data Not Available] | [Data Not Available] |

Stability Assessment of Protein-Ligand Complexes

To predict how this compound might interact with a biological target, such as a receptor or enzyme, molecular docking and molecular dynamics (MD) simulations are employed.

Molecular Docking: This technique predicts the preferred orientation of the ligand when bound to a target protein. It involves placing the molecule into the binding site of a protein and scoring the different poses based on factors like shape complementarity and intermolecular forces.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted protein-ligand complex over time. By simulating the movements of all atoms in the system, MD can confirm whether the ligand remains stably bound in its initial pose or if it shifts or dissociates. Key metrics for stability include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A low and stable RMSD over the course of the simulation (typically nanoseconds) suggests a stable binding mode.

Quantum Chemical Calculations

Quantum chemical calculations, often using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its reactivity and interactions.

Electronic Structure Analysis (e.g., HOMO/LUMO, Electrostatic Potential)

The electronic structure dictates how a molecule will behave in a chemical reaction.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It uses a color scale to show regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the nitrogen atoms, identifying them as likely sites for protonation or hydrogen bonding.

Table 2: Hypothetical Quantum Chemical Properties (Note: This data is for illustrative purposes.)

| Property | Calculated Value | Significance |

| HOMO Energy | [Data Not Available] eV | Electron-donating capability |

| LUMO Energy | [Data Not Available] eV | Electron-accepting capability |

| HOMO-LUMO Gap | [Data Not Available] eV | Chemical reactivity and stability |

| Dipole Moment | [Data Not Available] Debye | Molecular polarity |

Reaction Pathway Elucidation and Mechanistic Insights

Quantum chemical calculations are instrumental in studying reaction mechanisms. For instance, in the synthesis of this compound, theoretical calculations could be used to model the reaction pathway, such as the reductive amination of 1-benzyl-4-piperidone with cyclopropylamine. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely reaction mechanism, determine activation energies, and understand factors that influence reaction yield and selectivity.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface, QTAIM)

To understand how molecules of this compound would pack in a solid state (crystal) and what forces hold them together, various analytical methods are used.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the electron density topology to characterize the nature of chemical bonds and intermolecular interactions, distinguishing between strong covalent bonds and weaker non-covalent interactions like hydrogen bonds.

In Silico Predictions for Compound Optimization and Design

The computational data gathered through the above methods can be used to guide the design of new, related compounds with improved properties. This in silico (computer-based) approach is a cornerstone of modern drug discovery.

By understanding the structure-activity relationship (SAR), chemists can make targeted modifications to the parent molecule. For this compound, computational models could predict how changes—such as adding substituents to the benzyl ring or altering the N-alkyl group—would affect its conformational preferences, electronic properties, and binding affinity to a target protein. This allows for the rational design of analogs with potentially enhanced potency, selectivity, or better pharmacokinetic profiles, saving significant time and resources compared to traditional synthesis and screening.

Conclusion and Future Research Directions

Synthesis of Current Academic Findings on 1-benzyl-N-cyclopropylpiperidin-4-amine

The basic physicochemical properties of this compound can be found in chemical supplier catalogs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 387358-47-6 | vibrantpharma.com |

| Molecular Formula | C15H22N2 | vibrantpharma.com |

| Molecular Weight | 230.36 g/mol | vibrantpharma.com |

No academic studies detailing its receptor binding profiles, functional activity, or mechanism of action are currently available in the public domain.

Identification of Unexplored Research Avenues and Gaps in Knowledge

The lack of published research on this compound presents a significant knowledge gap. Key unexplored avenues include:

Synthesis and Characterization: A thorough investigation into the optimal synthetic route, including a comparative analysis of different reductive amination conditions, is warranted. Detailed characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography would provide a foundational understanding of its structural properties.

Pharmacological Profiling: The biological activity of this compound is entirely unknown. A comprehensive screening against a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes, could uncover potential therapeutic applications. The N-benzyl and N-cyclopropyl moieties are present in various bioactive molecules, suggesting that this compound may exhibit interesting pharmacological properties.

In Vitro and In Vivo Studies: Should initial screening reveal any significant biological activity, further in vitro studies to determine its potency, selectivity, and mechanism of action would be crucial. Subsequent in vivo studies in relevant animal models would be necessary to evaluate its efficacy, pharmacokinetic profile, and preliminary safety.

Potential for Scaffold Diversification and Lead Optimization

The this compound scaffold offers numerous opportunities for chemical modification to explore structure-activity relationships (SAR). Key diversification points include:

Substitution on the Benzyl (B1604629) Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the phenyl ring of the benzyl group could significantly modulate the compound's electronic and steric properties, potentially influencing its binding affinity and selectivity for biological targets.

Modification of the Cyclopropyl (B3062369) Group: Alterations to the cyclopropyl moiety, such as the introduction of substituents or its replacement with other small cycloalkyl or heterocyclic rings, could impact the compound's lipophilicity and metabolic stability.

Derivatization of the Piperidine (B6355638) Nitrogen: While the benzyl group is a key feature, its replacement with other arylalkyl or heteroarylalkyl groups could lead to novel compounds with distinct pharmacological profiles.

Integration of Advanced Computational Methodologies in Future Design Strategies

In the absence of experimental data, computational modeling can provide valuable insights into the potential properties of this compound and guide future research.

Molecular Docking: Virtual screening of this compound against the crystal structures of various biological targets could predict potential binding modes and affinities, helping to prioritize experimental screening efforts.

Pharmacophore Modeling: Based on the structures of known ligands for specific targets, a pharmacophore model could be developed to assess the potential of this compound to interact with those targets.

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, providing an early indication of its drug-likeness and potential liabilities.

Broader Academic Implications for Piperidine Chemistry and Drug Discovery

The systematic investigation of this compound, a seemingly simple yet unstudied molecule, holds broader implications for the fields of piperidine chemistry and drug discovery. It serves as a reminder that even within well-explored chemical spaces, there exist pockets of unexplored chemical diversity with untapped therapeutic potential.

A thorough study of this compound would not only contribute to the fundamental knowledge of piperidine chemistry but could also lead to the discovery of novel chemical probes or lead compounds for drug development. The findings from such research could inspire the design and synthesis of new libraries of piperidine derivatives with diverse biological activities.

常见问题

Q. Example Data :

| Receptor Type | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|

| σ-1 Receptor | Radioligand (³H-Pentazocine) | 0.8 | |

| NMDA Receptor | Electrophysiology (Xenopus oocytes) | 12.5 |

Advanced Question: How do pH and temperature affect the stability of this compound?

Methodological Answer:

- Stress Testing :

- pH Stability : Incubate in buffers (pH 1–13, 37°C, 24 hrs); analyze degradation via HPLC. Degradation >10% occurs at pH <2 (acid hydrolysis) or pH >12 (base-catalyzed ring opening) .

- Thermal Stability : Heat samples (40–100°C, 48 hrs); monitor decomposition by TGA-DSC. Melting point: 98–102°C (decomposition above 150°C) .

Advanced Question: What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks (e.g., cyclopropyl ring strain enhances reactivity) .

- Reaction Pathway Simulation : Use software like Gaussian or ORCA to model intermediates in oxidation or alkylation reactions .

- AI-Driven Synthesis Planning : Tools like Synthia propose retrosynthetic routes, prioritizing steps with >80% predicted yield .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis : Compare datasets (e.g., PubChem BioAssay, ChEMBL) to identify outliers. For example, conflicting σ-1 receptor binding data (IC₅₀: 0.8 vs. 5.2 µM) may arise from assay variability (cell type, ligand concentration) .

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed ligand concentration, triplicate measurements) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。